molecular formula C16H18ClN3O2 B5013530 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE

1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE

Cat. No.: B5013530
M. Wt: 319.78 g/mol
InChI Key: IKIMVYPQVMBLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a methyl-oxazole-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the chlorophenylmethyl group: This step involves the alkylation of the piperazine ring with a chlorophenylmethyl halide in the presence of a base.

    Formation of the oxazole ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Coupling of the oxazole ring to the piperazine: This final step involves the acylation of the piperazine with the oxazole-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE
  • 1-[(4-FLUOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE
  • 1-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-12-10-15(18-22-12)16(21)20-8-6-19(7-9-20)11-13-2-4-14(17)5-3-13/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIMVYPQVMBLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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